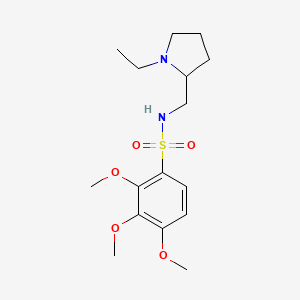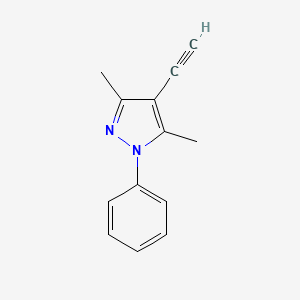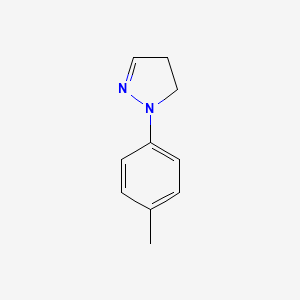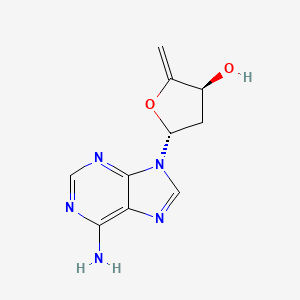
Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a trimethoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide typically involves the reaction of 2,3,4-trimethoxybenzenesulfonyl chloride with N-((1-ethylpyrrolidin-2-yl)methyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine
- N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-5-sulphamoylbenzamide
- Levosulpiride
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide is unique due to its combination of a pyrrolidine ring, a sulfonamide group, and a trimethoxybenzene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
103595-50-2 |
|---|---|
Molecular Formula |
C16H26N2O5S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H26N2O5S/c1-5-18-10-6-7-12(18)11-17-24(19,20)14-9-8-13(21-2)15(22-3)16(14)23-4/h8-9,12,17H,5-7,10-11H2,1-4H3 |
InChI Key |
YPTIAZZKEKAPOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)

![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)




![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)



